molecular formula C9H7ClF8O2 B12591624 2(3H)-Furanone, 5-(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl)dihydro- CAS No. 462655-91-0

2(3H)-Furanone, 5-(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl)dihydro-

Cat. No.: B12591624
CAS No.: 462655-91-0
M. Wt: 334.59 g/mol
InChI Key: KCUXSCCYLSZMEO-UHFFFAOYSA-N
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Description

2(3H)-Furanone, 5-(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl)dihydro- is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a furanone ring substituted with a highly fluorinated pentyl chain and a chlorine atom. The extensive fluorination imparts significant hydrophobicity and chemical stability, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, 5-(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl)dihydro- typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the fluorinated pentyl chain. This can be achieved through the fluorination of pentyl precursors using reagents such as sulfur tetrafluoride or cobalt trifluoride.

    Furanone Ring Formation: The final step involves the cyclization of the intermediate compound to form the furanone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furanone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the furanone ring, resulting in the formation of dihydrofuranone derivatives.

    Substitution: The highly fluorinated pentyl chain can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products:

    Oxidation: Oxidized furanone derivatives.

    Reduction: Dihydrofuranone derivatives.

    Substitution: Substituted fluorinated pentyl derivatives.

Scientific Research Applications

2(3H)-Furanone, 5-(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl)dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, 5-(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl)dihydro- involves its interaction with various molecular targets. The compound can form stable complexes with proteins and enzymes, inhibiting their activity. The extensive fluorination enhances its binding affinity and selectivity towards specific targets. The chlorine atom can participate in halogen bonding, further stabilizing the interactions.

Comparison with Similar Compounds

    2(3H)-Furanone, 5-(2,2,3,3,4,4,5,5-octafluoropentyl)dihydro-: Lacks the chlorine atom, resulting in different reactivity and binding properties.

    2(3H)-Furanone, 5-(5-bromo-2,2,3,3,4,4,5,5-octafluoropentyl)dihydro-: Contains a bromine atom instead of chlorine, leading to variations in halogen bonding and reactivity.

    2(3H)-Furanone, 5-(5-iodo-2,2,3,3,4,4,5,5-octafluoropentyl)dihydro-: The presence of iodine affects the compound’s reactivity and interaction with molecular targets.

Uniqueness: The presence of both chlorine and extensive fluorination in 2(3H)-Furanone, 5-(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl)dihydro- imparts unique chemical properties, such as enhanced hydrophobicity, chemical stability, and specific binding interactions. These characteristics make it distinct from other similar compounds and suitable for specialized applications.

Properties

CAS No.

462655-91-0

Molecular Formula

C9H7ClF8O2

Molecular Weight

334.59 g/mol

IUPAC Name

5-(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl)oxolan-2-one

InChI

InChI=1S/C9H7ClF8O2/c10-9(17,18)8(15,16)7(13,14)6(11,12)3-4-1-2-5(19)20-4/h4H,1-3H2

InChI Key

KCUXSCCYLSZMEO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC1CC(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F

Origin of Product

United States

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